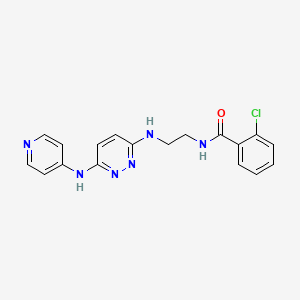

2-氯-N-(2-((6-(吡啶-4-基氨基)哒嗪-3-基)氨基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

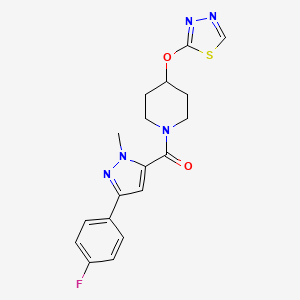

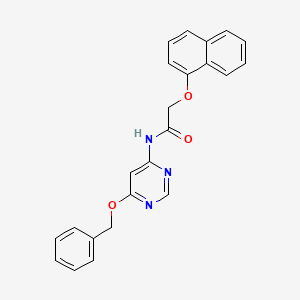

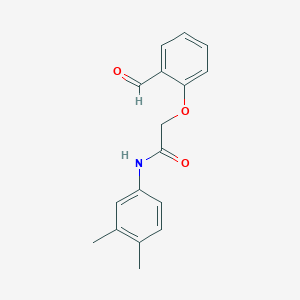

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact 3D structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions, while the amine group could participate in a variety of reactions, including alkylation, acylation, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents.科学研究应用

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Tuberculosis (TB) remains a significant global health challenge, and the development of new anti-TB drugs is crucial due to the emergence of drug-resistant strains. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as effective anti-TB agents .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties . The synthesized compounds have been tested against various microbial strains such as E. coli, B. mycoides, and C. albicans, showing good to strong activity. This suggests their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Activity

The compound’s derivatives have been explored for their anticancer properties . They have been screened for cytotoxicity against different human leukemic cell lines, including PANC-1, HepG2, and MCF7. Some derivatives showed high cytotoxicity, indicating their potential in cancer treatment strategies .

Pharmacological Significance

In pharmacology, the compound’s derivatives are part of a broader class of diazine alkaloids, which are central to a wide range of pharmacological applications . These include activities such as anticancer, antibacterial, antiallergic, and anti-inflammatory, among others. The compound’s structural diversity makes it a valuable scaffold for developing new drugs with improved efficacy and safety profiles .

Biochemical Relevance

From a biochemical perspective, the compound and its derivatives are part of the pyridine and pyrazine moieties, which are important in various biological processes . They are involved in the synthesis of vitamins and coenzymes and play a role in cellular metabolism. Their biochemical relevance is underscored by their presence in DNA, RNA, and natural flavors and fragrances .

Molecular Biology Applications

In molecular biology, the compound’s derivatives have been used to study anti-fibrosis activity . They have been evaluated against immortalized rat hepatic stellate cells, with some compounds presenting better anti-fibrotic activities than known drugs. This highlights their potential in developing treatments for fibrotic diseases .

作用机制

未来方向

属性

IUPAC Name |

2-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)22-12-11-21-16-5-6-17(25-24-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTOARYURKSWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)

![ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2954919.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)

![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)

![1-[(4-Chlorophenyl)methoxy]-4-iodobenzene](/img/structure/B2954931.png)